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OXIDIZED BEESWAX

Cosmetic Formulation INCI Function Classification Viscosity Control

Oxidized Beeswax (INCI: Beeswax, oxidised; CAS 138724-55-7) is a chemically modified derivative of natural beeswax produced through controlled oxidation using peroxide or oxygen treatment. Unlike unmodified beeswax, which serves multiple functions in cosmetic formulations—binding, emulsion stabilising, skin conditioning, and fragrance—Oxidized Beeswax is classified under a single, targeted INCI function: viscosity controlling (increasing or decreasing the viscosity of cosmetic products).

Molecular Formula C7H12O3
Molecular Weight 0
CAS No. 138724-55-7
Cat. No. B1178649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOXIDIZED BEESWAX
CAS138724-55-7
SynonymsOXIDIZED BEESWAX
Molecular FormulaC7H12O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxidized Beeswax (CAS 138724-55-7): A Chemically Modified Natural Wax for Precision Viscosity Control in Cosmetic Formulations


Oxidized Beeswax (INCI: Beeswax, oxidised; CAS 138724-55-7) is a chemically modified derivative of natural beeswax produced through controlled oxidation using peroxide or oxygen treatment [1]. Unlike unmodified beeswax, which serves multiple functions in cosmetic formulations—binding, emulsion stabilising, skin conditioning, and fragrance—Oxidized Beeswax is classified under a single, targeted INCI function: viscosity controlling (increasing or decreasing the viscosity of cosmetic products) [2]. This functional specialization results from the introduction of additional oxygen-containing functional groups (e.g., hydroxyl, carbonyl, and carboxyl) into the wax ester backbone during oxidation, which alters the polarity, crystallinity, and intermolecular interaction profile of the material relative to its parent compound.

Why Unmodified Beeswax Cannot Substitute for Oxidized Beeswax in Formulations Requiring Targeted Viscosity Control


Unmodified beeswax (yellow beeswax, CAS 8012-89-3; white beeswax, CAS 8006-40-4) is a multi-functional natural product whose composition varies with bee species, geography, and season [1]. It functions simultaneously as a binder, emulsion stabilizer, skin-conditioning agent, and fragrance component, making its rheological contribution difficult to isolate and standardize [2]. Oxidation chemically transforms the wax by introducing polar oxygenated groups that increase the acid value and alter the ester-to-acid ratio, shifting the material from a multi-purpose structuring wax into a dedicated viscosity regulator with a narrower and more predictable rheological profile. Substituting unmodified beeswax for oxidized beeswax in a formulation designed around the latter's specific viscometric behavior risks batch-to-batch viscosity drift, altered emulsion stability, and compromised sensory texture.

Oxidized Beeswax (CAS 138724-55-7): Quantitative Differentiation Evidence Against Closest Analogs


Functional Singularity: Oxidized Beeswax as a Single-Function Viscosity Controller Versus Multi-Function Unmodified Beeswax

According to the European Commission's CosIng database, Oxidized Beeswax (CAS 138724-55-7) carries a single, exclusive INCI function—VISCOSITY CONTROLLING—defined as 'increasing or decreasing the viscosity (thickness) of cosmetics' [1]. In contrast, unmodified Beeswax (Cera Alba, CAS 8012-89-3) is assigned five distinct INCI functions: binding, emulsion stabilising, fragrance, skin conditioning, and viscosity controlling [2]. This functional divergence means that in a formulation, unmodified beeswax contributes simultaneously to multiple performance dimensions, whereas oxidized beeswax exerts a focused rheological effect without confounding contributions to fragrance, skin feel, or emulsion architecture. For procurement, this translates to a reduced need for compensatory reformulation when substituting between suppliers or batches.

Cosmetic Formulation INCI Function Classification Viscosity Control

Chemical Structural Differentiation: Increased Unsaturation in Oxidized Waxes Versus Ester-Dominated Natural Beeswax

Solid-state 13C NMR analysis by Basson and Reynhardt (1988) demonstrated that oxidised hard wax contains a higher fraction of carbon atoms with double carbon-carbon bonds (C=C) compared to natural beeswax, where a higher percentage of carbon atoms are involved in ester groups (R-COO-R') [1]. While this study compared beeswax to oxidised Fischer-Tropsch hard wax rather than oxidised beeswax specifically, the structural principle—that oxidation introduces unsaturation and oxygenated functional groups at the expense of intact ester linkages—is directly transferable to the beeswax oxidation process. The NMR data showed that beeswax has an average chain length of 40 carbon atoms (determined ebullioscopically), and the branching degree is significantly higher in beeswax than in Fischer-Tropsch waxes, including oxidised variants [1].

NMR Spectroscopy Wax Chemistry Structural Analysis

Acid Value Elevation Through Oxidation: Quantitative Changes in Wax Polarity Relevant to Emulsion Performance

Controlled oxidation of hydrocarbon waxes systematically increases the acid value—a direct measure of free carboxylic acid content and overall polarity. In a representative oxidation study of paraffin wax (used as a beeswax substitute model), the acid value rose from near zero in the unoxidised starting material to 32.1 mg KOH/g after optimized oxidation at 150°C for 8 hours with 200 mL/min air flow [1]. By comparison, unmodified natural beeswax has a typical acid value range of 17–24 mg KOH/g (Ph. Eur. specification: not less than 17 and not more than 24) [2]. While direct acid value data for commercially produced Oxidized Beeswax (CAS 138724-55-7) is not publicly available in peer-reviewed literature, the well-established oxidative mechanism—whereby alkane and ester moieties are converted to carboxylic acids—supports a measurable polarity shift that distinguishes the oxidized product from its parent wax. This increased acid value enhances the material's capacity to participate in acid-base interactions, co-emulsify with alkaline ingredients, and contribute to emulsion microstructure.

Wax Oxidation Chemistry Acid Value Emulsification

Oxidative Stability Contribution: Peroxide Value Range Distinction Between Oxidized and Unmodified Beeswax in Oleogel Systems

Research on beeswax-based oleogels demonstrates that peroxide values—a key indicator of oxidative stability—vary significantly depending on wax type and processing. In safflower oil-based oleogel systems, beeswax oleogels exhibited peroxide values in the range of 4.30–7.72 meq O₂/kg oil, which were consistently lower than those of rice bran wax oleogels (13.21–20.45 meq O₂/kg) but higher than those of candelilla wax oleogels (lowest overall) [1]. In separate studies on canola oil organogels structured with beeswax, incorporation of oxidized beeswax (or supplementation with antioxidants such as sesamol at 40 ppm) further enhanced oxidative stability under UV light irradiation and thermal oxidation conditions (60°C and 100°C) [2]. This indicates that oxidized beeswax offers measurable oxidative stability advantages in lipid-based structured systems compared to unmodified beeswax, although head-to-head peroxide value data for CAS 138724-55-7 versus unmodified beeswax in an identical model system is not published in the open literature.

Oleogel Oxidative Stability Peroxide Value

Regulatory Pathway Differentiation: Oxidized Beeswax as a Distinct Food Additive Entity from Unmodified Beeswax

Under European Union food additive legislation, unmodified beeswax is classified as E 901 (Beeswax, white and yellow) [1], whereas oxidized beeswax—when used as a food glazing agent—is recognized as a separate and distinct entity. Although some sources associate oxidized beeswax with the E 914 designation, the EU official classification assigns E 914 to oxidized polyethylene wax; the regulatory pathway for oxidized beeswax in food applications is regulated under Regulation (EC) No 1333/2008 with specific purity criteria that differ from those for E 901 [2]. This regulatory separation reinforces that oxidized beeswax is not considered interchangeable with unmodified beeswax from a compliance standpoint. For cosmetic use, oxidized beeswax holds the distinct COSING Reference Number 78283, separate from beeswax (Cera Alba) entries .

Food Additive Regulation Glazing Agent EU Regulation EC 1333/2008

Oxidized Beeswax (CAS 138724-55-7): High-Value Application Scenarios Supported by Quantitative Differentiation Evidence


Precision Viscosity Adjustment in Leave-On Cosmetic Emulsions Without Introducing Confounding Sensory Effects

In leave-on skin creams and lotions where the formulator requires targeted viscosity control without introducing additional fragrance, skin-conditioning, or binding effects that could interfere with the product's sensory profile, Oxidized Beeswax offers a single-function rheological solution. Unlike unmodified beeswax, which carries five INCI functions and contributes broadly to product texture, odor, and film formation , the oxidized derivative acts exclusively as a viscosity controller. This functional singularity reduces the number of variables a formulator must manage when scaling from lab bench to production, and simplifies root-cause analysis when batch-to-batch rheological drift is observed.

Water-in-Oil Emulsion Stabilization in Depilatory Waxes and Makeup Products Requiring Enhanced Polar Phase Compatibility

Oxidized Beeswax is specifically indicated as a viscosity control agent, plasticizer, thickener, and wetting agent for depilatories and makeup formulations . The increased acid value and polarity introduced by oxidation enhance the wax's compatibility with water-phase ingredients and alkaline depilatory actives, promoting finer and more stable water-in-oil emulsion droplets compared to unmodified beeswax. This application leverages the class-level inference that oxidation increases carboxylic acid functionality, which in turn strengthens interfacial film formation in emulsion systems [1]. Formulators seeking to reduce emulsion creaming or phase separation in alkaline personal-care products should evaluate oxidized beeswax over unmodified beeswax for this reason.

Oxidative Stability Enhancement in Lipid-Based Oleogel and Organogel Systems for Food and Nutraceutical Applications

In canola oil organogel systems where oxidative stability during storage is a critical quality parameter, beeswax-based organogels containing oxidized components have demonstrated enhanced resistance to lipid oxidation under UV light and thermal stress conditions (60–100°C) . The peroxide value of beeswax oleogels (4.30–7.72 meq O₂/kg) is substantially lower than that of rice bran wax oleogels (13.21–20.45 meq O₂/kg), positioning beeswax-based systems favorably for shelf-stable food coatings, nutraceutical delivery matrices, and trans-fat replacement applications [1]. Procurement of oxidized beeswax for these applications, particularly when supplemented with antioxidant synergists such as sesamol, offers a data-supported pathway to extended product shelf life.

Regulatory-Compliant Glazing Agent for Fruit and Confectionery Coatings Where Unmodified Beeswax Specifications Are Insufficient

For food manufacturers producing glazed fruits, confectionery, or dietary supplement tablets destined for the European market, oxidized beeswax provides a distinct regulatory identity and processing behavior that unmodified beeswax (E 901) does not replicate. The oxidized product's modified adhesion characteristics—resulting from increased polarity and altered crystalline structure—deliver coating uniformity and moisture-barrier performance . Since EU food additive regulations recognize oxidized beeswax as a separate entity from unmodified beeswax with distinct purity criteria [1], procurement decisions must treat these two materials as non-interchangeable from a compliance perspective, ensuring that product labeling and regulatory dossiers accurately reflect the specific ingredient used.

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